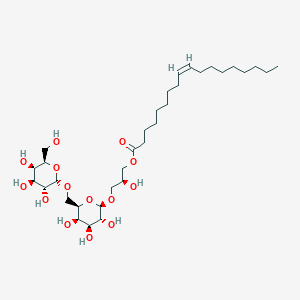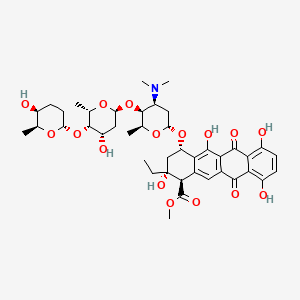
Rhodirubin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodirubin A is an anthracycline glycoside, a class of compounds known for their potent antitumor properties. This compound is produced by fermentation of specific strains of the bacterium Streptomyces, such as Streptomyces sp. ME 505-HEI (ATCC 31273) . This compound has shown significant efficacy in inhibiting the growth of gram-positive bacteria and mammalian tumors, making it a valuable compound in the field of oncology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rhodirubin A is primarily produced through microbial fermentation. The fermentation process involves cultivating the Rhodirubin-producing strains of Streptomyces under controlled conditions. The specific conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify this compound .
Análisis De Reacciones Químicas
Types of Reactions: Rhodirubin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the anthracycline structure, potentially altering its biological activity.
Substitution: Substitution reactions can occur at specific functional groups within the molecule, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Aplicaciones Científicas De Investigación
Rhodirubin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactions of anthracycline glycosides.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell biology.
Medicine: Explored for its antitumor properties and potential use in cancer therapy. This compound has shown promise in preclinical studies for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Mecanismo De Acción
Rhodirubin A exerts its effects primarily through its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the induction of apoptosis in cancer cells. Additionally, this compound can generate reactive oxygen species, further contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
Rhodirubin B: Another anthracycline glycoside with similar antitumor properties.
Doxorubicin: A well-known anthracycline antibiotic used in cancer therapy.
Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action.
Comparison: Rhodirubin A is unique in its specific microbial origin and its particular spectrum of biological activity. While compounds like doxorubicin and daunorubicin are widely used in clinical settings, this compound offers potential advantages in terms of its efficacy and reduced side effects in certain contexts .
Propiedades
Número CAS |
64253-73-2 |
|---|---|
Fórmula molecular |
C42H55NO16 |
Peso molecular |
829.9 g/mol |
Nombre IUPAC |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H55NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22-23,26-30,35,39-40,44-47,49,52H,8,11-12,14-16H2,1-7H3/t17-,18-,19-,22-,23-,26-,27-,28-,29-,30-,35-,39+,40+,42+/m0/s1 |
Clave InChI |
WGXOAYYFWFRVSV-JEGHDPRDSA-N |
SMILES isomérico |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CC[C@@H]([C@@H](O7)C)O)O)N(C)C)O |
SMILES canónico |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


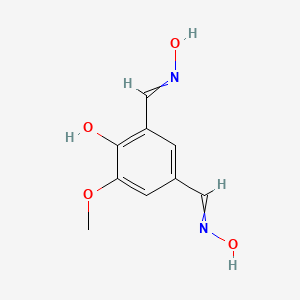
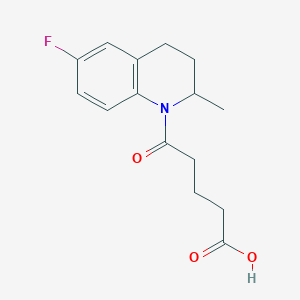
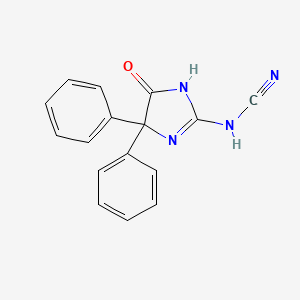

![Methyl 4-{[5-oxo-5-(prop-2-yn-1-yloxy)pentanoyl]amino}benzoate](/img/structure/B14159057.png)
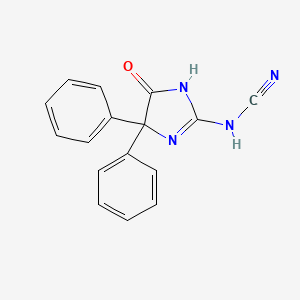
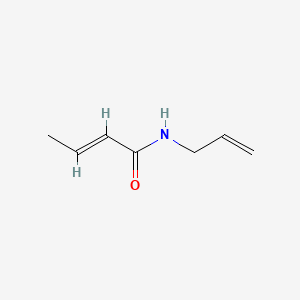
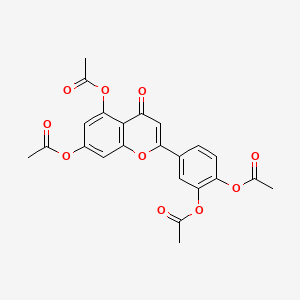
![3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14159085.png)
![1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14159088.png)
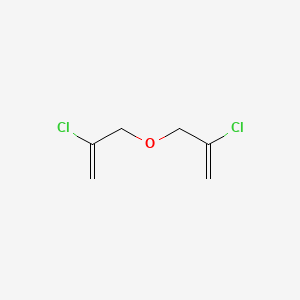
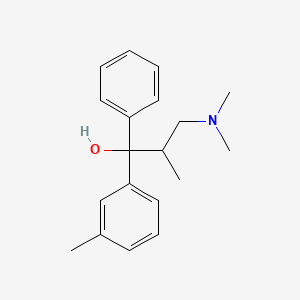
![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)
